2,6-Bis(1H-pyrazol-1-yl)pyrimidin-4-amine chemical structure and properties
2,6-Bis(1H-pyrazol-1-yl)pyrimidin-4-amine chemical structure and properties
An In-Depth Technical Guide to the 2,6-Bis(1H-pyrazol-1-yl)pyrimidin-4-amine Scaffold: Chemical Properties, Synthesis, and Immuno-Oncology Applications
Executive Summary
The 2,6-bis(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold represents a highly privileged chemical space in modern medicinal chemistry, primarily recognized for its potent antagonism of the Adenosine A2A receptor (A2AR). The most clinically advanced derivative of this core is Taminadenant (PBF-509 or NIR178) , which features a critical bromine substitution at the C5 position. By selectively blocking A2AR, this class of small molecules counteracts adenosine-mediated immunosuppression in the tumor microenvironment (TME), effectively reversing T-cell exhaustion and restoring anti-tumor immunity[1]. This whitepaper provides a comprehensive analysis of the scaffold’s physicochemical properties, synthetic methodologies, and pharmacological evaluation protocols.
Chemical Structure & Physicochemical Properties
The architecture of the 2,6-bis(1H-pyrazol-1-yl)pyrimidin-4-amine core is defined by a central electron-deficient pyrimidine ring. Molecular docking studies reveal that the 2-pyrazole substituent occupies a deep hydrophobic cleft at the bottom of the A2AR binding pocket, while the 6-pyrazole substituent anchors into the ribose-binding pocket. The exocyclic amine (–NH2) at the C4 position is indispensable, acting as a hydrogen bond donor to the side chain of Asn253 (Asn253^6.55) within the receptor.
The addition of a halogen, specifically bromine, at the C5 position (yielding Taminadenant) significantly enhances lipophilicity and binding affinity (Ki ≈ 12 nM) without violating Lipinski’s Rule of Five[2][3].
Table 1: Quantitative Physicochemical Data of the C5-Bromo Derivative (Taminadenant / PBF-509) [2][3][4][5]
| Property | Value / Description |
| IUPAC Name | 5-bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine |
| Molecular Formula | C10H8BrN7 |
| Molecular Weight | 306.12 g/mol |
| CAS Registry Number | 1337962-47-6 |
| Target Affinity ( | 12 nM (A2A Receptor) |
| Topological Polar Surface Area (TPSA) | 87.4 Ų |
| XLogP3 (Lipophilicity) | 1.2 |
| Solubility | Soluble in DMSO (≥ 2.08 mg/mL / 6.79 mM) |
Synthetic Methodology
The construction of the 5-bromo-2,6-bis(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold relies on a highly regioselective Electrophilic Aromatic Substitution (EAS) followed by Nucleophilic Aromatic Substitution (SNAr).
Step-by-Step Synthesis Protocol
Phase 1: Electrophilic Bromination
-
Reagents: 2,6-dichloropyrimidin-4-amine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), N,N-Dimethylformamide (DMF).
-
Procedure: Dissolve the pyrimidine starting material in anhydrous DMF at 0 °C. Add NBS portion-wise over 15 minutes. Stir the reaction at room temperature for 2 hours. Quench with ice water and filter the resulting precipitate to isolate 5-bromo-2,6-dichloropyrimidin-4-amine.
-
Causality & Rationale: The C5 position of the pyrimidine ring is the most electron-rich carbon and the only site susceptible to electrophilic attack. NBS is chosen over elemental bromine (
) to prevent over-oxidation and provide a controlled, mild release of electrophilic bromine ( ).
Phase 2: Bis-SNAr with 1H-Pyrazole
-
Reagents: 5-bromo-2,6-dichloropyrimidin-4-amine (1.0 eq), 1H-pyrazole (2.5 eq), Potassium Carbonate (
, 3.0 eq), DMF. -
Procedure: Suspend the brominated intermediate, pyrazole, and
in DMF. Heat the mixture to 90–100 °C under an inert argon atmosphere for 12–16 hours. Monitor completion via TLC/LC-MS. Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify via silica gel chromatography to yield the final 2,6-bis(pyrazol-1-yl) product[6].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Causality & Rationale: The chlorine atoms at C2 and C6 are highly activated toward nucleophilic attack due to the electron-withdrawing nature of the pyrimidine nitrogens and the inductive effect of the C5-bromine.
acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward. Elevated temperatures are required to overcome the steric hindrance encountered during the second pyrazole addition.
Pharmacological Profile & Mechanism of Action
In the hypoxic Tumor Microenvironment (TME), extracellular ATP is rapidly dephosphorylated into adenosine by the ectonucleotidases CD39 and CD73[7]. Adenosine binds to the A2AR (a Gs protein-coupled receptor) on the surface of infiltrating T-cells. This binding triggers a conformational change that activates Adenylate Cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates CREB, ultimately suppressing T-cell receptor (TCR) signaling and inducing T-cell exhaustion[8].
The 2,6-bis(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold acts as a competitive negative allosteric/orthosteric modulator. By occupying the A2AR pocket, it prevents the Gs-mediated cAMP surge, thereby rescuing T-cells from exhaustion and restoring tumor lysis capabilities[9][10].
Graphviz Diagram 1: Mechanism of A2AR-mediated T-cell exhaustion and its reversal by the pyrimidin-4-amine scaffold.
Experimental Protocols for Evaluation
To ensure rigorous scientific validation, the pharmacological activity of synthesized derivatives must be evaluated using a self-validating assay system that controls for both target engagement and functional cellular response.
Protocol: Functional cAMP Accumulation Assay
Objective: Quantify the antagonist's ability to inhibit agonist-induced cAMP production in vitro.
-
Cell Preparation: Plate CHO-K1 cells stably expressing human A2AR at a density of
cells/well in a 384-well microplate. Incubate overnight at 37 °C[8]. -
Compound Treatment: Pre-incubate the cells with serial dilutions of the pyrimidine antagonist (e.g., 0.1 nM to 10 µM) for 30 minutes.
-
Agonist Stimulation: Add 5′-N-ethylcarboxamidoadenosine (NECA), a stable universal adenosine receptor agonist, at its
concentration. Incubate for 30 minutes[6]. -
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.
-
Self-Validating Controls:
-
Positive Control: Cells treated with NECA only (defines maximum cAMP accumulation).
-
Negative Control: Untreated cells (defines basal cAMP levels).
-
Orthogonal Validation: Run a parallel CellTiter-Glo viability assay on the same compound concentrations. Rationale: This ensures that any observed decrease in cAMP is due to true receptor antagonism and not an artifact of compound cytotoxicity.
-
Graphviz Diagram 2: Sequential experimental workflow for validating novel A2AR antagonists.
Advanced Therapeutic Formulations
While small-molecule administration of PBF-509 has shown efficacy, systemic A2AR blockade can lead to off-target effects. Recent advancements have utilized this scaffold in targeted nanotechnology. For instance, NanoBiTEs (Nanoparticle Bispecific T-cell Engagers) have been developed by loading mesoporous silica nanoparticles with PBF-509[10]. The nanoparticles are coated with a lipid layer modified with anti-CD19 and anti-CD3 antibodies.
-
Causality of Design: Traditional BiTEs (like blinatumomab) force T-cell/tumor engagement but rapidly induce T-cell exhaustion. By co-delivering PBF-509 directly to the immunological synapse, the NanoBiTE locally suppresses the A2AR pathway, preventing exhaustion and sustaining prolonged tumor cell lysis[10].
References
- PubChem. "Taminadenant | C10H8BrN7 | CID 53466958 - PubChem - NIH". National Institutes of Health.
- MolCore. "1337962-47-6 | 5-Bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine". MolCore.
- Semantic Scholar. "Current Understanding of the Role of Adenosine Receptors in Cancer". Semantic Scholar.
- Axon Medchem. "PBF-509 | NIR178 | A2A receptor antagonist". Axon Medchem.
- Chinese Chemical Society. "Design and synthesis of tri-substituted pyrimidine derivatives as bifunctional tumor immunotherapeutic agents targeting both A2A adenosine receptors and histone deacetylases". CCS Publishing.
- ACS Publications. "Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy". Journal of Medicinal Chemistry.
- Google Patents. "WO2021099838A1 - Adenosine receptor antagonist compounds". Google Patents.
- ACS Publications. "Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment". ACS.
- Mitchell Lab / PNAS. "Drug-loaded bispecific T cell nanoengager overcomes T cell exhaustion for potent cancer immunotherapy". University of Pennsylvania.
- RSC. "Therapeutic potential of adenosine receptor modulators in cancer treatment". Royal Society of Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Taminadenant | C10H8BrN7 | CID 53466958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. molcore.com [molcore.com]
- 5. Taminadenant | C10H8BrN7 | CID 53466958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. WO2021099838A1 - Adenosine receptor antagonist compounds - Google Patents [patents.google.com]
- 9. Discovery of the First Efficacious Adenosine 2A Receptor Negative Allosteric Modulators for High Adenosine Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
